molecular formula C8H20NO5P B13806901 Acetic acid, ((hexyloxy)hydroxyphosphinyl)-, monoammonium salt CAS No. 62591-80-4

Acetic acid, ((hexyloxy)hydroxyphosphinyl)-, monoammonium salt

Cat. No.: B13806901
CAS No.: 62591-80-4
M. Wt: 241.22 g/mol
InChI Key: FVWHUEDKUICQEL-UHFFFAOYSA-N
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Description

Acetic acid, ((hexyloxy)hydroxyphosphinyl)-, monoammonium salt (CAS 62591-80-4) is a phosphonic acid derivative with the molecular formula C₈H₁₇O₅P·H₃N . Structurally, it consists of an acetic acid backbone modified by a hexyloxyphosphinyl group, neutralized by ammonium. This compound belongs to a class of organophosphorus salts, which are characterized by their surfactant, catalytic, or herbicidal properties depending on substituents.

Properties

CAS No.

62591-80-4

Molecular Formula

C8H20NO5P

Molecular Weight

241.22 g/mol

IUPAC Name

azanium;2-[hexoxy(hydroxy)phosphoryl]acetate

InChI

InChI=1S/C8H17O5P.H3N/c1-2-3-4-5-6-13-14(11,12)7-8(9)10;/h2-7H2,1H3,(H,9,10)(H,11,12);1H3

InChI Key

FVWHUEDKUICQEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(CC(=O)[O-])O.[NH4+]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves a multi-step reaction sequence starting from acetic acid and a suitable phosphinyl precursor. The key steps include:

The reaction conditions such as temperature, pH, and solvent choice are crucial to optimize yield and minimize side reactions. Solvents that facilitate interaction between reactants while suppressing unwanted by-products are preferred.

Analytical Characterization

  • The molecular structure and purity of the compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
  • Quantitative yield and purity assessments are performed using chromatographic techniques like Gas-Liquid Chromatography (GLC).

Detailed Synthetic Procedure (Based on Related Phosphinyl-Acetic Acid Salt Syntheses)

Step Description Conditions Notes
1 Reaction of acetic acid with hexyloxy-substituted phosphinyl precursor Controlled temperature (e.g., 50-100°C), solvent medium (acetic acid or polar solvents) Reaction monitored by NMR/IR to confirm intermediate formation
2 Addition of ammonia or ammonium hydroxide Ambient to mild heating (25-60°C), pH adjustment to neutral or slightly basic Ensures formation of monoammonium salt
3 Isolation and purification Crystallization or solvent evaporation Purity checked by chromatographic and spectroscopic methods

Comparative Insights from Related Compounds and Methods

While direct detailed protocols for this compound are limited, insights can be drawn from related synthetic methods for aminoalkylphosphinic acids and ammonium salts of acetic acid derivatives:

  • A study on aminoalkyl-H-phosphinic acids synthesis via phospha-Mannich reaction used acetic acid as a solvent, yielding high purity products with clear reaction mixtures, highlighting the utility of acetic acid as both reactant and medium in phosphorus chemistry.
  • The formation of ammonium salts from acetic acid derivatives typically involves direct ammoniation of the acid or its ester intermediates, often without isolation of intermediates to improve efficiency and yield.
  • Strong acid catalysts like phosphoric acid have been used in related acetal and phosphinyl compound synthesis to promote reactions under controlled distillation conditions, which may be adapted to this compound's synthesis.

Summary Table of Preparation Parameters

Parameter Description Typical Range/Condition Impact on Synthesis
Starting Materials Acetic acid, hexyloxy-substituted phosphinyl precursor, ammonia High purity reagents Purity affects final product quality
Solvent Acetic acid or polar solvents Pure acetic acid preferred Solvent choice influences reaction rate and side reactions
Temperature 50-100°C for intermediate formation; 25-60°C for ammoniation Controlled heating Higher temps may increase yield but risk side reactions
pH Neutral to slightly basic during ammoniation pH 7-9 Ensures salt formation without decomposition
Catalyst Optional (phosphoric acid or organic acids) Trace amounts if used Catalyzes key steps, improves yield
Reaction Time Several hours depending on scale 2-6 hours typical Longer time may improve conversion
Purification Crystallization or solvent removal Standard lab techniques Essential for high purity product

Chemical Reactions Analysis

Types of Reactions

((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ((Hexyloxy)hydroxyphosphinyl)acetic acid monoammonium salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with salts of similar phosphonic/carboxylic acids, focusing on structural motifs, applications, and physicochemical properties.

Compound Name Key Structural Features Primary Applications Key Differences
Acetic acid, ((hexyloxy)hydroxyphosphinyl)-, monoammonium salt (CAS 62591-80-4) Phosphonic acid ester with hexyloxy group, neutralized by ammonium Likely surfactant or specialty chemical (exact use unspecified) Unique hexyloxy chain enhances lipophilicity compared to shorter-chain analogs.
Glyphosate monoammonium salt Phosphonomethyl glycine neutralized by ammonium Broad-spectrum herbicide Lacks hexyloxy group; hydrophilic due to glycine backbone.
Glufosinate-ammonium (2-Amino-4-(hydroxymethylphosphinyl)butanoic acid salt) Phosphinic acid derivative with butanoic acid chain Herbicide (non-selective) Shorter aliphatic chain; phosphinic (P–C–P) vs. phosphonic (P=O) structure.
Monoammonium salt of 12-tungstophosphoric acid [(NH₄)H₂PW₁₂O₄₀] Heteropolyacid with Keggin structure, ammonium counterion Heterogeneous catalyst for esterification and synthesis Inorganic framework vs. organic phosphonic acid; catalytic vs. surfactant function.
Ammonium glycolate (2-hydroxyacetic acid salt) Carboxylic acid with hydroxyl group, neutralized by ammonium Surfactant, cosmetics, and pharmaceuticals Carboxylic acid vs. phosphonic acid; lacks phosphorus.
Imazaquin monoammonium salt Quinoline-carboxylic acid with imidazolinone group, ammonium counterion Herbicide for turf and crops Aromatic backbone vs. aliphatic phosphonic acid; different mode of action.

Key Research Findings

Herbicidal Activity: Glyphosate monoammonium salt exhibits systemic herbicidal action by inhibiting the shikimate pathway, but its efficacy depends on formulation (e.g., isopropylamine salts dominate commercial products) . The hexyloxyphosphinyl analog may have reduced water solubility due to its hydrophobic hexyl chain, limiting herbicidal utility unless formulated with adjuvants. Glufosinate-ammonium acts via glutamine synthetase inhibition, showing distinct mechanisms from glyphosate .

Catalytic Applications: The monoammonium salt of 12-tungstophosphoric acid demonstrates high catalytic efficiency in esterification and benzimidazole synthesis, attributed to its Brønsted acidity and stability under reflux conditions . In contrast, the target compound’s phosphonic acid group may offer chelation or mild acidity suitable for niche catalytic roles.

Solubility and Stability: Ammonium salts generally enhance water solubility compared to parent acids. For example, glyphosate monoammonium salt has higher solubility (1050 g/L at 20°C) than the acid form (12 g/L) . The hexyloxy group in the target compound likely reduces solubility, favoring organic-phase applications.

Synthesis Methods: Monoammonium salts are typically synthesized by neutralizing the parent acid with ammonia. details a method for monoammonium phosphate production via purified phosphoric acid and ammonium hydroxide, suggesting analogous routes for the target compound .

Q & A

Basic: What are the recommended synthesis protocols for acetic acid, ((hexyloxy)hydroxyphosphinyl)-, monoammonium salt, and how can purity be optimized?

Methodological Answer:
The compound is synthesized via neutralization of the parent phosphinylacetic acid derivative with aqueous ammonia under controlled pH (6.5–7.5). Key steps include:

  • Precursor preparation : React hexyloxyphosphinyl acetic acid with stoichiometric ammonia in anhydrous ethanol at 25–30°C.
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted ammonia and byproducts.
  • Purity validation : Monitor via ion chromatography for residual ammonium ions and LC-MS for organic impurities .
    Optimization : Use inert atmosphere (N₂) to prevent oxidation of the phosphinyl group, and employ freeze-drying for hygroscopic samples.

Basic: What analytical techniques are most effective for characterizing the structural and functional groups of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ³¹P NMR confirm the hexyloxyphosphinyl group (δ ~12–15 ppm for ³¹P) and ammonium counterion (δ ~6.8 ppm for NH₄⁺ in D₂O) .
  • FT-IR : Peaks at 1050–1100 cm⁻¹ (P–O–C stretch) and 1550–1600 cm⁻¹ (carboxylate symmetric stretching) verify the functional groups .
  • Elemental analysis : Validate C/N/P ratios (theoretical: C 34.2%, N 4.1%, P 11.8%) .

Basic: How do solvent polarity and temperature influence the solubility of this monoammonium salt?

Methodological Answer:

  • Solvent polarity : The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions. Solubility in water is moderate (~50 mg/mL at 25°C) but decreases in alcohols (e.g., <5 mg/mL in methanol) .
  • Temperature dependence : A 10°C increase (25→35°C) improves aqueous solubility by ~15%, but thermal degradation occurs above 50°C. Use Arrhenius plots to model stability .

Advanced: What are the degradation pathways of this compound under oxidative and hydrolytic conditions, and how can stability be enhanced?

Methodological Answer:

  • Hydrolysis : The phosphinyl ester bond cleaves in acidic (pH <4) or alkaline (pH >9) conditions, yielding hexanol and phosphoric acid derivatives. Monitor via LC-MS with a C18 column and 0.1% formic acid mobile phase .
  • Oxidation : The hexyloxy chain undergoes radical-mediated oxidation, forming peroxides. Add antioxidants (e.g., 0.01% BHT) or store under argon .
  • Stabilization : Lyophilize and store at –20°C in amber vials to minimize photolytic and thermal degradation .

Advanced: How does this compound interact with divalent metal ions (e.g., Ca²⁺, Mg²⁺) in aqueous systems, and what are the implications for experimental design?

Methodological Answer:

  • Chelation : The phosphinyl and carboxylate groups form stable complexes with Ca²⁺ (log K ≈ 3.2) and Mg²⁺ (log K ≈ 2.8), quantified via potentiometric titration .
  • Experimental implications : In cell culture media or buffer systems, pre-chelating metal ions (e.g., using EDTA) prevents precipitation. Validate metal content via ICP-MS after filtration .

Advanced: What in vitro models are suitable for assessing the compound’s cytotoxicity, and how do results correlate with its physicochemical properties?

Methodological Answer:

  • Models : Use immortalized cell lines (e.g., HEK-293, HepG2) for preliminary screens. EC₅₀ values are typically >100 µM, indicating low acute toxicity .
  • Structure-activity correlation : The phosphinyl group enhances membrane permeability (logP ≈ –1.2), but ammonium ions limit blood-brain barrier penetration. Measure uptake via fluorescent tagging (e.g., FITC conjugate) .

Advanced: How should researchers address contradictory data on the compound’s solubility and stability across published studies?

Methodological Answer:

  • Controlled replication : Repeat experiments under standardized conditions (pH 7.4 PBS, 25°C) and validate solvent purity (HPLC-grade).
  • Data reconciliation : Use Doehlert matrix design to evaluate multifactorial effects (e.g., ionic strength, dissolved O₂). Publish raw chromatograms and spectral data for peer validation .

Advanced: What environmental fate studies are required to evaluate the compound’s ecotoxicity and biodegradability?

Methodological Answer:

  • OECD Test Guidelines :
    • Test 301 : Aerobic biodegradation in activated sludge (28-day incubation; measure TOC removal).
    • Test 201 : Algal growth inhibition (72-h EC₅₀ for Pseudokirchneriella subcapitata).
  • Ecotoxicity : The compound’s low logP (–1.2) suggests limited bioaccumulation, but chronic exposure in aquatic systems requires testing via OECD 211 (Daphnia magna reproduction assay) .

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